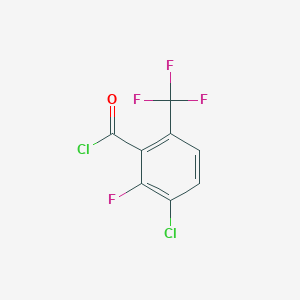

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2Cl2F4O. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid+SOCl2→3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Biaryl Compounds: Formed from coupling reactions.

Aplicaciones Científicas De Investigación

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with various functional groups. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the benzene ring enhances its electrophilicity, making it a reactive intermediate in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

- 2-Fluoro-6-(trifluoromethyl)benzoyl chloride

- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

Uniqueness

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of chloro, fluoro, and trifluoromethyl groups enhances its electrophilicity and makes it a valuable intermediate in various chemical transformations.

Actividad Biológica

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound belongs to the class of benzoyl chlorides and features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered pharmacokinetics. The chemical structure can be represented as follows:

- Molecular Formula: C8H3ClF4O

- Molecular Weight: 239.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The trifluoromethyl group enhances the compound's electron-withdrawing properties, which may facilitate interactions with various enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes associated with cancer proliferation and viral replication.

- Receptor Modulation: It may modulate receptor activity, influencing pathways related to cell growth and apoptosis.

Biological Assays and Findings

Research has demonstrated that this compound exhibits promising biological activities across different assays:

-

Anticancer Activity:

- Studies have indicated that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the micromolar range.

Cell Line IC50 (µM) A549 15 HT-29 10 -

Antiviral Activity:

- Preliminary data suggest that the compound may exhibit antiviral properties by inhibiting viral replication in vitro. Specific assays targeting RNA viruses showed a reduction in viral load upon treatment with the compound.

-

Antimicrobial Activity:

- The compound has been evaluated for its antimicrobial properties against various bacterial strains. Inhibition zones were measured using the disk diffusion method, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

-

Study on Anticancer Effects:

- A recent study published in a peer-reviewed journal reported that treatment with this compound led to significant apoptosis in cancer cells, mediated by increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

-

Antiviral Research:

- Another research effort focused on its effects against influenza virus strains, showing that pre-treatment with the compound reduced viral titers significantly compared to controls.

-

Antimicrobial Evaluation:

- A comprehensive evaluation of its antimicrobial properties revealed that it was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Propiedades

Número CAS |

186517-45-3 |

|---|---|

Fórmula molecular |

C8H2Cl2F4O |

Peso molecular |

261.00 g/mol |

Nombre IUPAC |

2-chloro-3-fluoro-6-(trifluoromethyl)benzoyl chloride |

InChI |

InChI=1S/C8H2Cl2F4O/c9-6-4(11)2-1-3(8(12,13)14)5(6)7(10)15/h1-2H |

Clave InChI |

QXSLFEJMHHTJAH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl |

SMILES canónico |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)F |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.